Azosulfamide

Description

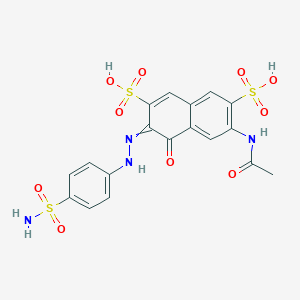

Structure

3D Structure

Properties

IUPAC Name |

6-acetamido-4-hydroxy-3-[(4-sulfamoylphenyl)diazenyl]naphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O10S3/c1-9(23)20-14-8-13-10(6-15(14)34(27,28)29)7-16(35(30,31)32)17(18(13)24)22-21-11-2-4-12(5-3-11)33(19,25)26/h2-8,24H,1H3,(H,20,23)(H2,19,25,26)(H,27,28,29)(H,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALNLQYPLYWQRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C2C=C(C(=C(C2=C1)O)N=NC3=CC=C(C=C3)S(=O)(=O)N)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

133-60-8 (di-hydrochloride salt) | |

| Record name | Neoprontosil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0074500, DTXSID90861788 | |

| Record name | Neoprontosil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Acetamido-4-oxo-3-[2-(4-sulfamoylphenyl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132-38-7, 133-60-8 | |

| Record name | 6-(Acetylamino)-3-[2-[4-(aminosulfonyl)phenyl]diazenyl]-4-hydroxy-2,7-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neoprontosil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoprontosil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 6-(acetylamino)-3-[[4-(aminosulphonyl)phenyl]azo]-4-hydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Azosulfamide: A Technical Guide for Researchers

For Immediate Release

Unveiling the Intricacies of Azosulfamide's Antibacterial Action

This technical guide provides an in-depth exploration of the mechanism of action of Azosulfamide, a sulfonamide antimicrobial agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of how Azosulfamide exerts its bacteriostatic effects, supported by experimental methodologies and visual representations of the key pathways involved.

Executive Summary

Azosulfamide is a member of the sulfonamide class of antibiotics.[1][2] Its antibacterial effect is analogous to that of sulfanilamide.[1][2] The primary mechanism of action of sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[3] This enzyme is critical for the synthesis of folic acid (vitamin B9), an essential nutrient for bacterial growth and replication. By disrupting the folic acid pathway, Azosulfamide effectively halts bacterial proliferation. Mammalian cells are not affected by this mechanism as they do not synthesize their own folic acid, instead obtaining it from their diet.

The Folic Acid Synthesis Pathway: The Target of Azosulfamide

Bacteria rely on the de novo synthesis of tetrahydrofolate, the biologically active form of folic acid. This pathway is a validated target for antimicrobial agents. The key enzyme in this pathway, dihydropteroate synthase (DHPS), catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.

Signaling Pathway: Bacterial Folic Acid Synthesis and Inhibition by Azosulfamide

Caption: Bacterial Folic Acid Synthesis Pathway and Site of Azosulfamide Action.

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

Azosulfamide, like other sulfonamides, is a structural analog of PABA. This structural mimicry allows it to bind to the active site of DHPS, competing directly with the natural substrate, PABA. By occupying the active site, Azosulfamide prevents the synthesis of 7,8-dihydropteroate, thereby blocking the folic acid pathway and leading to a bacteriostatic effect, where the growth and multiplication of bacteria are inhibited.

Logical Relationship: Competitive Inhibition

Caption: Competitive inhibition of DHPS by Azosulfamide.

Quantitative Data

Similarly, specific Minimum Inhibitory Concentration (MIC) values for Azosulfamide against a broad range of bacterial species are not extensively documented. It is generally stated that its antibacterial effect is similar to that of sulfanilamide. The antibacterial spectrum of sulfonamides generally includes a wide range of gram-positive and some gram-negative bacteria.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of sulfonamide antibiotics like Azosulfamide.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Workflow for MIC Determination

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Detailed Methodology:

-

Preparation of Antimicrobial Agent: A stock solution of Azosulfamide is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of Azosulfamide at which there is no visible growth (turbidity) of the bacteria.

Dihydropteroate Synthase (DHPS) Activity Assay

A common method to measure DHPS activity and its inhibition is a coupled spectrophotometric assay.

Workflow for DHPS Inhibition Assay

Caption: Workflow for Dihydropteroate Synthase (DHPS) Inhibition Assay.

Detailed Methodology:

-

Principle: The product of the DHPS reaction, dihydropteroate, is used as a substrate by a coupling enzyme, dihydrofolate reductase (DHFR), in the presence of NADPH. The activity of DHPS is therefore proportional to the rate of NADPH oxidation, which can be monitored by the decrease in absorbance at 340 nm.

-

Reaction Mixture: The reaction is typically carried out in a buffer at a physiological pH (e.g., 100 mM Tris-HCl, pH 8.0) containing MgCl₂, purified DHPS enzyme, an excess of DHFR, NADPH, PABA, and DHPPP.

-

Inhibition Assay: To determine the inhibitory activity of Azosulfamide, the assay is performed in the presence of varying concentrations of the compound.

-

Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots. The percentage of inhibition is calculated for each concentration of Azosulfamide, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

The mechanism of action of Azosulfamide is centered on its ability to act as a competitive inhibitor of dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway. This targeted inhibition leads to the depletion of essential metabolites required for DNA, RNA, and protein synthesis, resulting in a bacteriostatic effect. While specific quantitative data for Azosulfamide remains to be fully elucidated in publicly accessible literature, the established principles of sulfonamide action provide a robust framework for understanding its antibacterial properties. The experimental protocols outlined in this guide offer standardized methods for the further characterization of Azosulfamide and other novel sulfonamide-based antimicrobials.

References

Azosulfamide synthesis pathway and reaction mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azosulfamide, historically known as Prontosil rubrum, is a pioneering antibacterial agent that marked the dawn of the sulfa drug era.[1] Its discovery in the 1930s by Gerhard Domagk revolutionized medicine, providing the first effective systemic treatment for bacterial infections.[1][2] This technical guide provides an in-depth exploration of the synthesis pathway and reaction mechanism of Azosulfamide, tailored for professionals in chemical and pharmaceutical research.

Synthesis Pathway Overview

The synthesis of Azosulfamide is a classic example of diazo coupling, a fundamental reaction in organic chemistry. The overall process involves two main stages:

-

Diazotization of Sulfanilamide: The primary aromatic amine group of sulfanilamide is converted into a diazonium salt using nitrous acid under acidic conditions.[3]

-

Azo Coupling: The resulting diazonium salt is then reacted with 1,3-diaminobenzene (m-phenylenediamine) in an electrophilic aromatic substitution reaction to form the final product, Azosulfamide.

The logical flow of this synthesis is depicted in the following diagram:

References

In-Depth Technical Guide to the Antibacterial Spectrum of Azosulfamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azosulfamide, historically known by the trade name Prontosil, is a prodrug that played a pivotal role in the dawn of the antimicrobial era. Its therapeutic effect is not intrinsic but is realized upon in vivo metabolic conversion to its active form, sulfanilamide. This technical guide provides a comprehensive overview of the antibacterial spectrum of activity of Azosulfamide by focusing on its active metabolite, sulfanilamide. It includes quantitative data on its efficacy against a range of bacterial species, detailed experimental protocols for susceptibility testing, and a visualization of its mechanism of action. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

Azosulfamide is an azo compound with an antibacterial effect similar to that of sulfanilamide. It is also known as prontosil soluble.[1][2][3] A significant characteristic of Azosulfamide is that it functions as a prodrug. In vivo, the azo bond is cleaved, releasing the active antibacterial agent, sulfanilamide. This metabolic activation is crucial, as Azosulfamide itself does not exhibit antibacterial properties in vitro. Sulfanilamide, the first commercially available sulfonamide antibiotic, exerts a broad-spectrum bacteriostatic action against a variety of Gram-positive and some Gram-negative bacteria.[4]

Mechanism of Action

The antibacterial activity of sulfanilamide is primarily due to its structural analogy to para-aminobenzoic acid (PABA).[5] PABA is an essential precursor for the synthesis of folic acid in bacteria. Folic acid, in its reduced form tetrahydrofolate, is a vital coenzyme in the synthesis of purines, pyrimidines, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.

Sulfanilamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the condensation of PABA and dihydropteridine pyrophosphate to form dihydropteroate, a key step in the folate synthesis pathway. By binding to the active site of DHPS, sulfanilamide prevents PABA from binding, thereby blocking the synthesis of dihydrofolic acid and subsequently tetrahydrofolic acid. This disruption of the folate pathway leads to the inhibition of bacterial growth and reproduction. This mechanism of action is selective for bacteria as humans obtain folic acid from their diet and do not possess the enzymatic pathway for its synthesis.

Signaling Pathway Diagram

Caption: Inhibition of bacterial folic acid synthesis by sulfanilamide.

Recent studies suggest that sulfonamides may also have an impact on bacterial quorum sensing (QS), a cell-to-cell communication system that regulates various physiological processes, including biofilm formation and virulence. Some sulfonamide-based analogs have been shown to interfere with the diffusible signal factor (DSF) family of QS systems in pathogens like Stenotrophomonas maltophilia and Burkholderia cepacia. Furthermore, in Comamonas testosteroni, low doses of sulfonamides have been observed to interact with a LuxR-type quorum-sensing protein, leading to hormetic effects on cell proliferation. This suggests that beyond the well-established folate pathway inhibition, sulfonamides may have secondary effects on bacterial signaling networks.

Quorum Sensing Interference Workflow

Caption: Putative interference of sulfonamides with bacterial quorum sensing.

Antibacterial Spectrum of Activity

Sulfanilamide exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. However, the emergence of widespread resistance has limited its clinical use. The following tables summarize the in vitro activity of sulfanilamide and other sulfonamides against various bacterial species, as indicated by Minimum Inhibitory Concentration (MIC) values.

Table 1: In Vitro Activity of Sulfanilamide and Other Sulfonamides against Gram-Positive Bacteria

| Bacterial Species | Antimicrobial Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | Sulfonamide derivatives | 32 - 512 | - | - |

| Streptococcus suis | Sulfonamides | >32 | >32 | - |

Note: Data for specific MIC values of sulfanilamide are limited in recent literature due to widespread resistance and the use of newer sulfonamides.

Table 2: In Vitro Activity of Sulfanilamide and Other Sulfonamides against Gram-Negative Bacteria

| Bacterial Species | Antimicrobial Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Bordetella bronchiseptica | Sulfonamides | 0.5 - 8 | - | - |

| Pasteurella multocida | Sulfonamides | 2 - 32 | - | - |

| Haemophilus pleuropneumoniae | Sulfonamides | 8 - 64 | - | - |

| Escherichia coli | Sulfanilamide derivative | - | 12.1 µM | - |

| Pseudomonas aeruginosa | Sulfanilamide | - | - | - |

Note: Sulfonamides generally show no inhibitory activity against Pseudomonas aeruginosa.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the in vitro susceptibility of bacteria to sulfanilamide is crucial for research and clinical purposes. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing. The two most common methods are broth microdilution and agar dilution.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB) with low levels of thymidine.

-

Pure bacterial culture.

-

Sulfanilamide stock solution.

-

Sterile 96-well microtiter plates.

-

0.5 McFarland turbidity standard.

-

Sterile saline or broth.

-

Incubator (35-37°C).

-

Microplate reader (optional).

Procedure:

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Serial Dilution:

-

Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the sulfanilamide stock solution (at 2x the highest desired concentration) to the first well of each test row.

-

Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

-

-

Inoculation:

-

Inoculate each well (except for a sterility control well) with 5 µL of the standardized bacterial suspension.

-

Include a growth control well containing only broth and the bacterial inoculum.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

The MIC is the lowest concentration of sulfanilamide at which there is no visible growth (turbidity). This can be determined by visual inspection or with a microplate reader. For sulfonamides, the endpoint is often read as the concentration that inhibits approximately 80% of growth compared to the growth control.

-

Experimental Workflow: Broth Microdilution

References

- 1. benchchem.com [benchchem.com]

- 2. Sulfonamide-based diffusible signal factor analogs interfere with quorum sensing in Stenotrophomonas maltophilia and Burkholderia cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel sulfonamide resistance mechanism by two-component flavin-dependent monooxygenase system in sulfonamide-degrading actinobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. woah.org [woah.org]

- 5. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

Azosulfamide: A Technical Guide for Researchers

Introduction

Azosulfamide, also known by its synonym Neoprontosil, is a synthetic sulfonamide antibacterial agent. Historically significant as one of the early antimicrobial drugs, it belongs to the class of azo dyes. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Azosulfamide, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Azosulfamide is chemically designated as sodium (E)-6-acetamido-4-hydroxy-3-((4-sulfamoylphenyl)diazenyl)naphthalene-2,7-disulfonate[1]. Its structure features an azo linkage (-N=N-) connecting a substituted naphthalene ring system with a sulfamoylphenyl group.

Synonyms: Neoprontosil, Prontosil Solubile, Streptozon II, Streptozon S, Disodium Neoprontosil[1][2] CAS Number: 133-60-8[3] Molecular Formula: C₁₈H₁₄N₄Na₂O₁₀S₃[4] IUPAC Name: sodium (E)-6-acetamido-4-hydroxy-3-((4-sulfamoylphenyl)diazenyl)naphthalene-2,7-disulfonate

Physicochemical Properties

Azosulfamide is a dark red, odorless, and tasteless powder. It is soluble in water, presenting as an intense red solution, and is also soluble in DMSO. It is practically insoluble in organic solvents.

Table 1: Physicochemical Properties of Azosulfamide

| Property | Value | Reference |

| Molecular Weight | 588.48 g/mol | |

| Appearance | Dark red powder | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Water Solubility | Soluble (quantitative data not available) | |

| pKa | Data not available |

Pharmacological Properties

Mechanism of Action

Like other sulfonamides, Azosulfamide is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is critical in the bacterial folic acid synthesis pathway, as it catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroic acid, a precursor to folic acid. By mimicking PABA, Azosulfamide binds to DHPS, thereby blocking the synthesis of folic acid. Folic acid is essential for the synthesis of nucleotides and certain amino acids, and its depletion leads to the inhibition of bacterial growth and replication (bacteriostatic effect). Mammalian cells are not affected by this mechanism as they obtain folic acid from the diet and do not possess the DHPS enzyme.

Antibacterial Spectrum

Table 2: Antibacterial Activity of Azosulfamide (Qualitative)

| Bacterial Type | Activity | Reference |

| Gram-positive cocci | Active | |

| Enterobacteria | Inactive |

Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion - ADME)

Specific pharmacokinetic data for Azosulfamide is limited. As an azo dye, it is suggested that Azosulfamide is a prodrug that is metabolized in vivo, likely by gut bacteria, to release the active antibacterial agent, sulfanilamide. The azo bond is reduced, leading to the formation of aromatic amines.

Table 3: General ADME Properties of Sulfonamides

| Parameter | Description | Reference |

| Absorption | Generally well-absorbed orally. | |

| Distribution | Widely distributed throughout body tissues. | |

| Metabolism | Primarily occurs in the liver via acetylation and oxidation. Azosulfamide is also metabolized by gut flora. | |

| Excretion | Excreted mainly by the kidneys. |

Toxicity

Experimental Protocols

Synthesis of Azosulfamide

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of a sulfonamide antibiotic using the broth microdilution method, based on CLSI guidelines.

-

Preparation of Media: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). It is crucial to use a medium with low levels of thymidine, as this can interfere with the activity of sulfonamides.

-

Preparation of Azosulfamide Stock Solution: Prepare a stock solution of Azosulfamide in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration at least 10 times the highest concentration to be tested.

-

Preparation of Bacterial Inoculum:

-

Streak the test bacterium on a suitable agar plate and incubate for 18-24 hours.

-

Select 3-5 colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

-

Serial Dilution in Microtiter Plate:

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the Azosulfamide stock solution in CAMHB to achieve the desired concentration range.

-

Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

-

Inoculation: Add the prepared bacterial inoculum to each well (except the negative control).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of Azosulfamide that completely inhibits visible bacterial growth.

Conclusion

Azosulfamide remains a compound of historical importance in the development of antimicrobial chemotherapy. While specific quantitative data on some of its physicochemical and pharmacological properties are sparse in contemporary literature, its mechanism of action as a sulfonamide is well-understood. This guide provides a foundational understanding of Azosulfamide for researchers, highlighting the need for further investigation to fully characterize its properties using modern analytical and microbiological techniques.

References

The Dawn of an Era: An In-depth Technical Guide to the Early Research and Discovery of Neoprontosil

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of Prontosil and its subsequent evolution into Neoprontosil marks a pivotal moment in the history of medicine, heralding the dawn of the antibacterial era. This technical guide provides a comprehensive overview of the seminal early research, focusing on the foundational experiments that unveiled the therapeutic potential of this class of compounds. We will delve into the experimental protocols, quantitative data, and the logical progression of scientific thought that led to the development of the first commercially available sulfonamide drug.

The Genesis of a "Magic Bullet"

In the early 1930s, at the Bayer laboratories of IG Farben in Germany, a dedicated team of researchers embarked on a quest inspired by Paul Ehrlich's concept of a "magic bullet" – a compound that could selectively target and destroy pathogens without harming the host. This research program, led by pathologist and bacteriologist Gerhard Domagk, with chemists Fritz Mietzsch and Josef Klarer, focused on screening newly synthesized dyes for antibacterial properties.[1][2] After years of systematic testing involving thousands of compounds, a red azo dye designated KL 730, later named Prontosil Rubrum, emerged as a promising candidate in 1932.[3][4]

Foundational In Vivo Experiments: Domagk's Breakthrough

The initial yet profound discovery of Prontosil's efficacy was not observed in vitro; the dye showed no antibacterial activity against streptococci in a test tube.[2] This crucial observation underscored the importance of in vivo testing, a principle Domagk steadfastly believed in. The groundbreaking experiment that demonstrated the chemotherapeutic power of Prontosil was conducted in mice infected with a lethal dose of Streptococcus pyogenes.

Experimental Protocol: Murine Model of Streptococcal Sepsis (Domagk, 1932)

Objective: To determine the in vivo efficacy of Prontosil Rubrum in treating lethal systemic Streptococcus pyogenes infection in mice.

Animal Model: Mice (specific strain and weight not detailed in available historical records).

Infectious Agent: A virulent strain of Streptococcus pyogenes isolated from a human patient with a severe bacterial infection.

Infection Induction:

-

A lethal dose of the Streptococcus pyogenes culture was established through preliminary experiments.

-

Mice were infected intraperitoneally with a bacterial suspension containing approximately 10 to 100 times the minimum lethal dose.

Treatment:

-

The treatment group received a single oral dose of Prontosil Rubrum administered via a stomach tube one and a half hours after infection. The exact dosage used in the initial experiment is not consistently reported in historical accounts.

-

The control group received no treatment.

Observation and Endpoints: The primary endpoint was survival. The mice were monitored over several days, and mortality was recorded.

Quantitative Data: Domagk's 1932 Mouse Experiment

| Group | Number of Mice | Treatment | Outcome | Survival Rate |

| Control | 14 | None | All died within 4 days | 0% |

| Treatment | 12 | Single oral dose of Prontosil Rubrum | All survived | 100% |

This data is based on Domagk's initial experiment as reported in his 1935 publication in Deutsche Medizinische Wochenschrift.

The stark contrast in outcomes between the two groups provided the first compelling evidence of Prontosil's life-saving potential.

From Prontosil Rubrum to Neoprontosil: The Advent of a Soluble Formulation

While Prontosil Rubrum demonstrated remarkable efficacy, its low water solubility presented a challenge for clinical administration, particularly for injections. To address this, a more soluble derivative, Prontosil-S (also known as Prontosil Solubile and later Neoprontosil), was developed. This readily water-soluble sodium salt of sulfonamidochrysoidine formed a burgundy red solution and was investigated clinically between 1932 and 1934.

Chemical Structures

Confirmation and Clinical Application: The Work of Leonard Colebrook

The groundbreaking findings of Domagk were met with initial skepticism by the broader medical community. However, the work of English physician and bacteriologist Leonard Colebrook at Queen Charlotte's Hospital in London provided crucial confirmation and paved the way for the clinical use of these new drugs, particularly in the treatment of puerperal fever, a leading cause of maternal mortality at the time.

Experimental Protocol: Colebrook's Studies on Puerperal Fever (1936)

Objective: To evaluate the efficacy of Prontosil in treating puerperal fever caused by hemolytic streptococci.

Study Design: Colebrook's investigations included both animal experiments to replicate Domagk's findings and clinical trials in women with puerperal fever.

Animal Model (Mice):

-

Mice were infected with a lethal dose of Streptococcus pyogenes.

-

One group of mice received an initial 7.5 mg dose of Prontosil, followed by subsequent doses.

Clinical Trials (Humans):

-

Patients diagnosed with puerperal fever due to hemolytic streptococcus were treated with Prontosil. Both Prontosil Rubrum (orally) and the more soluble Neoprontosil (by injection) were used.

-

The outcomes of treated patients were compared to the historical mortality rates for the same condition at the hospital.

Quantitative Data: Colebrook's Puerperal Fever Study

| Group | Number of Cases | Outcome | Fatality Rate |

| Historical Control (Pre-Prontosil) | 76 | 19 deaths | 25% |

| Prontosil Treatment Group | 64 | 3 deaths | 4.7% |

Data from Colebrook and Kenny's 1936 publication in The Lancet.

Colebrook's meticulous research provided undeniable evidence of Prontosil's effectiveness and dramatically reduced mortality from puerperal fever.

Unraveling the Mechanism: The Discovery of the Active Metabolite

A perplexing observation in the early research was Prontosil's lack of in vitro activity. This puzzle was solved in late 1935 by a team of researchers at the Pasteur Institute in Paris, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti. They discovered that Prontosil is a prodrug, meaning it is metabolized in the body to its active form. The active antibacterial agent was identified as the simpler, colorless molecule, para-aminobenzenesulfonamide, more commonly known as sulfanilamide. This discovery was a monumental step in understanding the mechanism of action and paved the way for the development of a vast number of synthetic sulfonamide drugs.

The active sulfanilamide molecule acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By blocking this pathway, sulfanilamide exerts a bacteriostatic effect, halting bacterial proliferation and allowing the host's immune system to clear the infection.

Logical Progression of Early Neoprontosil Research

References

- 1. History of Streptococcal Research - Streptococcus pyogenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchopenworld.com [researchopenworld.com]

- 3. Gerhard Domagk | Science History Institute [sciencehistory.org]

- 4. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]

Azosulfamide as a Dihydropteroate Synthase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azosulfamide, an early sulfonamide antibiotic, functions as a competitive inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate biosynthesis pathway. This technical guide provides an in-depth overview of the mechanism of action of Azosulfamide, contextual quantitative data on the inhibition of DHPS by related sulfonamides, and detailed experimental protocols for assessing DHPS inhibition. Visualizations of the folate biosynthesis pathway, the mechanism of competitive inhibition, and a typical experimental workflow are provided to facilitate a comprehensive understanding.

Introduction to Azosulfamide and its Mechanism of Action

Azosulfamide is an azo compound with antibacterial effects similar to that of sulfanilamide[1]. Like other sulfonamides, its antibacterial activity stems from its structural analogy to para-aminobenzoic acid (PABA)[2][3]. This structural mimicry allows Azosulfamide to act as a competitive inhibitor of dihydropteroate synthase (DHPS)[2][3].

DHPS catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a precursor in the de novo synthesis of folate. Folate is essential for the synthesis of nucleotides and certain amino acids, which are required for DNA replication and cellular growth. By competitively binding to the PABA-binding site of DHPS, Azosulfamide prevents the natural substrate from binding, thereby halting the folate synthesis pathway and exhibiting a bacteriostatic effect. As mammalian cells do not synthesize their own folate but instead obtain it from their diet, DHPS inhibitors like Azosulfamide are selectively toxic to bacteria.

Quantitative Data: DHPS Inhibition by Sulfonamides

Quantitative data, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), are crucial for evaluating the potency of an enzyme inhibitor. Despite a thorough review of the available literature, specific IC50 and Ki values for the inhibition of dihydropteroate synthase by Azosulfamide could not be located.

To provide a relevant frame of reference for the expected potency of Azosulfamide, the following table summarizes the inhibitory activities of other well-characterized sulfonamides against DHPS from various microorganisms.

| Sulfonamide | Microorganism | IC50 (µM) | Ki (µM) | Reference |

| Sulfamethoxazole | Plasmodium falciparum | - | 6 - 500 | |

| Sulfathiazole | Bacillus anthracis | - | Not specified | |

| Multiple Sulfonamides | Escherichia coli | 0.6 - 18 | - | |

| Compound 11a (a novel N-sulfonamide 2-pyridone) | Not Specified | 2.76 (µg/mL) | - |

Note: The provided data for other sulfonamides illustrates a wide range of inhibitory potencies, which can be influenced by the specific chemical structure of the sulfonamide and the species of DHPS being assayed. The lack of specific data for Azosulfamide highlights a potential area for future research.

Experimental Protocol: Continuous Spectrophotometric DHPS Inhibition Assay

The following is a detailed protocol for a continuous spectrophotometric assay to determine the inhibitory activity of compounds like Azosulfamide against DHPS. This method is adapted from established protocols for assaying DHPS inhibition.

3.1. Principle

The activity of DHPS is measured using a coupled enzyme assay. DHPS produces dihydropteroate, which is then reduced by an excess of dihydrofolate reductase (DHFR), using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm.

3.2. Materials and Reagents

-

Recombinant Dihydropteroate Synthase (DHPS)

-

Recombinant Dihydrofolate Reductase (DHFR)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

para-Aminobenzoic acid (PABA)

-

Nicotinamide adenine dinucleotide phosphate (NADPH)

-

Azosulfamide (or other test inhibitor)

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.6

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm with temperature control

3.3. Procedure

-

Inhibitor Preparation:

-

Prepare a stock solution of Azosulfamide in 100% DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a range of inhibitor concentrations for IC50 determination.

-

-

Reagent Preparation:

-

Prepare a fresh substrate mix containing PABA and DHPPP in the assay buffer.

-

Prepare an enzyme mix containing DHPS and an excess of DHFR in the assay buffer.

-

Prepare a cofactor solution of NADPH in the assay buffer.

-

-

Assay Execution (96-well plate format):

-

Add 2 µL of the Azosulfamide serial dilutions (or DMSO for control wells) to the appropriate wells of the microplate.

-

Add 178 µL of a master mix containing the assay buffer, enzyme mix, and NADPH solution to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the pre-warmed substrate mix (PABA and DHPPP) to all wells.

-

Immediately place the plate in the microplate reader (pre-set to 37°C).

-

-

Data Acquisition:

-

Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

-

3.4. Data Analysis

-

Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

Mandatory Visualizations

Folate Biosynthesis Pathway and Site of Inhibition

Caption: Folate biosynthesis pathway highlighting the inhibitory action of Azosulfamide on DHPS.

Mechanism of Competitive Inhibition

Caption: Competitive inhibition of DHPS by Azosulfamide, preventing PABA binding.

Experimental Workflow for DHPS Inhibition Assay

Caption: Step-by-step workflow for the continuous spectrophotometric DHPS inhibition assay.

References

An In-depth Technical Guide to the Degradation Products and Pathways of Azosulfamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azosulfamide, also known by its synonyms Neoprontosil and Prontosil soluble, is a sulfonated azo dye that historically held significance as an early antibacterial agent. Its chemical name is sodium (E)-6-acetamido-4-hydroxy-3-((4-sulfamoylphenyl)diazenyl)naphthalene-2,7-disulfonate, with the CAS Number 133-60-8. As a member of the sulfa class of drugs, its antibacterial effect is similar to that of sulfanilamide[1]. Understanding the degradation pathways and products of Azosulfamide is crucial for assessing its stability, efficacy, and potential environmental impact. This guide provides a comprehensive overview of the known and potential degradation routes of Azosulfamide under various conditions.

The structure of Azosulfamide incorporates a sulfonamide group, an azo linkage, and a sulfonated naphthalene ring system. This complex structure makes it susceptible to degradation through several mechanisms, including metabolic action and forced degradation under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Metabolic Degradation Pathway

The most well-documented degradation pathway for Azosulfamide is its in vivo metabolism. Azosulfamide is a prodrug, meaning it is converted into its active form within the body[2][3]. The primary metabolic transformation is the reductive cleavage of the azo bond (–N=N–), which is catalyzed by microbial enzymes, such as azoreductases, found in the gut microbiota[4]. This cleavage results in the formation of two smaller aromatic amine compounds: the active antibacterial agent, sulfanilamide, and 6-acetamido-4-amino-3-hydroxynaphthalene-2,7-disulfonic acid.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and pathways, which helps in the development of stability-indicating analytical methods and in understanding the intrinsic stability of a drug substance[5]. The following sections detail the likely degradation of Azosulfamide under various stress conditions, based on the known chemistry of sulfonated azo dyes and sulfonamides.

Hydrolytic Degradation

The azo linkage in sulfonated azo dyes is generally stable to hydrolysis under neutral pH conditions. However, degradation may occur under strongly acidic or basic conditions. The amide and sulfonamide functional groups in Azosulfamide are also susceptible to hydrolysis.

-

Acidic Hydrolysis: Under strong acidic conditions and heat, the acetylamino group may undergo hydrolysis to yield an amino group. The sulfonamide bond could also be cleaved to produce sulfanilic acid.

-

Basic Hydrolysis: In a strong basic medium, the acetylamino group is also susceptible to hydrolysis. The sulfonamide bond is generally more stable to base than to acid.

Proposed Hydrolytic Degradation Products:

-

Desacetyl-Azosulfamide

-

Sulfanilic acid

-

6-amino-4-hydroxy-3-((4-sulfamoylphenyl)diazenyl)naphthalene-2,7-disulfonate

Oxidative Degradation

Oxidative degradation of sulfonamides and azo dyes can be initiated by various oxidizing agents, such as hydrogen peroxide, often in the presence of UV light or metal catalysts, which generate highly reactive hydroxyl radicals. These radicals can attack the aromatic rings and the azo bond.

The degradation is likely to proceed via:

-

Hydroxylation: Addition of hydroxyl groups to the aromatic rings.

-

Azo Bond Cleavage: The azo bond can be cleaved oxidatively, leading to the formation of smaller aromatic and aliphatic compounds.

-

Oxidation of the Sulfonamide Group: The sulfur atom in the sulfonamide group can be oxidized to higher oxidation states.

Proposed Oxidative Degradation Products:

-

Hydroxylated derivatives of Azosulfamide

-

Phenolic compounds

-

Sulfonic acids

-

Smaller organic acids and inorganic ions (e.g., sulfate, nitrate)

Photolytic Degradation

Photodegradation is a significant degradation pathway for sulfonated azo dyes. The process is often mediated by hydroxyl radicals generated from the interaction of UV light with water and dissolved oxygen. The degradation likely proceeds in a multi-step process:

-

Initiation: Absorption of UV light leads to the formation of excited states of the dye molecule and the generation of hydroxyl radicals.

-

Propagation: Hydroxyl radicals attack the aromatic rings, leading to the formation of hydroxylated intermediates. The azo bond may also be cleaved.

-

Termination: The intermediate products can undergo further degradation, including ring opening, to form smaller, low-molecular-weight dicarboxylic acids and eventually mineralize to CO2, water, and inorganic ions.

Thermal Degradation

Thermal degradation studies on sulfonamides and azo dyes indicate that decomposition can occur at elevated temperatures. The specific degradation products of Azosulfamide under thermal stress are not well-documented. However, pyrolysis gas chromatography/mass spectrometry of sulfonated azo dyes has shown the formation of aniline and aminonaphthalene as dominant products. For Azosulfamide, thermal stress could lead to the cleavage of the C-S and S-N bonds in the sulfonamide group and the breakdown of the naphthalene and benzene rings.

Quantitative Data

Specific quantitative data on the forced degradation of Azosulfamide is limited in the available literature. The following table presents illustrative data for the degradation of related compounds (sulfonamides and azo dyes) to provide a general understanding of their stability.

| Stress Condition | Compound Class | Compound Example | Condition Details | Degradation (%) | Half-life | Reference |

| Hydrolysis (Acid) | Sulfonylurea | Glipizide | 0.1M HCl, 85°C | Significant | Not specified | |

| Hydrolysis (Base) | Sulfonylurea | Glipizide | 0.1M NaOH, 85°C | Significant | Not specified | |

| Oxidation | Sulfonamide | Sulfathiazole | UV/Persulfate | ~96% in 60 min | Not specified | |

| Photolysis | Sulfonamide | Sulfadiazine | Simulated Sunlight | 88-98% in 24h | Not specified | |

| Thermal | Sulfonamide | Sulfamethazine in milk | 120°C for 20 min | 85.1% | Not specified |

Experimental Protocols

The following section outlines a general experimental protocol for conducting forced degradation studies on Azosulfamide, based on ICH guidelines and common practices for pharmaceuticals.

General Experimental Workflow

Detailed Methodologies

1. Preparation of Stock Solution:

-

Prepare a stock solution of Azosulfamide at a concentration of 1 mg/mL in a suitable solvent (e.g., purified water or a mixture of methanol and water).

2. Hydrolytic Degradation:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Withdraw samples at different time points, cool, and neutralize with an appropriate amount of 0.1 M NaOH.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for a specified period. Withdraw samples, cool, and neutralize with 0.1 M HCl.

-

Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water and heat at 60°C for a specified period.

3. Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3% hydrogen peroxide solution. Keep the mixture at room temperature for a specified period (e.g., 24 hours), protected from light.

4. Photolytic Degradation:

-

Expose the stock solution in a transparent container to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., exposure of not less than 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

5. Thermal Degradation:

-

Keep the solid drug substance in a controlled temperature oven (e.g., at 60°C or 80°C) for a specified period. Samples should also be evaluated in solution at elevated temperatures.

6. Analytical Method:

-

HPLC-UV/DAD: Analyze the stressed samples using a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV/diode-array detection. A C18 column is commonly used. The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode. The method should be validated to ensure it can separate Azosulfamide from its degradation products.

-

LC-MS/MS: For the identification and structural elucidation of degradation products, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique. This allows for the determination of the molecular weight and fragmentation pattern of the degradation products, which aids in their structural identification.

Conclusion

The degradation of Azosulfamide is primarily characterized by the reductive cleavage of its azo bond in vivo to produce the active drug, sulfanilamide. Under forced degradation conditions, Azosulfamide is expected to be susceptible to photolytic and oxidative degradation, leading to a variety of degradation products, including hydroxylated derivatives and smaller organic molecules. While generally stable to neutral hydrolysis, degradation may occur under harsh acidic or basic conditions. Specific quantitative data and detailed studies on the forced degradation of Azosulfamide are not extensively available, and further research is needed to fully characterize its stability profile and degradation products under various stress conditions. The general protocols and pathways described in this guide, based on the chemistry of related sulfonated azo dyes and sulfonamides, provide a solid foundation for such investigations.

References

- 1. Study of degradation products and degradation pathways of sulfonated azo dyes under ultraviolet irradiation [agris.fao.org]

- 2. Prontosil - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. benchchem.com [benchchem.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Azosulfamide: A Technical Guide to Its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azosulfamide, a historically significant sulfonamide antibacterial agent, continues to be a molecule of interest in various research contexts. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Azosulfamide. Due to a scarcity of publicly available quantitative data, this document focuses on qualitative descriptions and outlines detailed experimental protocols for researchers to determine these critical parameters. The guide includes standardized methodologies for solubility assessment and stability testing under forced degradation conditions, supplemented by workflow diagrams to aid in experimental design.

Introduction

Azosulfamide, also known as Neoprontosil or Prontosil Soluble, is a dark red, odorless, and tasteless powder.[1] It is an azo compound that played a pivotal role in the history of antimicrobial chemotherapy.[2][3] In the body, Azosulfamide is a prodrug that is metabolized to the active compound, sulfanilamide.[2][4] Understanding the solubility and stability of Azosulfamide is crucial for its handling, formulation, and in vitro studies. This guide synthesizes the available information and provides a framework for generating the necessary quantitative data.

Solubility Profile

-

Water: Soluble, forming an intense red solution.

-

Organic Solvents: Practically insoluble in most common organic solvents.

-

Dimethyl Sulfoxide (DMSO): Soluble.

A summary of the qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of Azosulfamide

| Solvent | Solubility |

| Water | Soluble |

| Ethanol | Practically Insoluble |

| Methanol | Practically Insoluble |

| Acetone | Practically Insoluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Stability Profile

Detailed stability data for Azosulfamide, including degradation kinetics under various stress conditions (pH, light, and temperature), is not extensively documented. As a sulfonamide and an azo dye, its stability is expected to be influenced by these factors.

General stability considerations for sulfonamides suggest that they can be susceptible to:

-

Hydrolysis: Degradation in aqueous solutions, which can be pH-dependent.

-

Oxidation: Susceptibility to oxidative degradation.

-

Photodegradation: As a colored azo compound, it may be sensitive to light.

-

Thermal Degradation: Degradation at elevated temperatures.

Azosulfamide is known to be metabolized in vivo to sulfanilamide, indicating that the azo bond is susceptible to reduction. This reductive cleavage is a key pathway for its bioactivation.

Experimental Protocols

To address the lack of quantitative data, the following established experimental protocols are recommended for determining the solubility and stability of Azosulfamide.

Solubility Determination: Shake-Flask Method

The saturation shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of Azosulfamide to a series of vials containing a known volume of the selected solvent (e.g., water, ethanol, methanol, DMSO, and relevant buffers).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C, 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator should be used.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of dissolved Azosulfamide using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Data Reporting: Express the solubility in terms of mass/volume (e.g., mg/mL) or molarity (mol/L).

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

Methodology:

-

Acid and Base Hydrolysis:

-

Prepare solutions of Azosulfamide in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.

-

Maintain the solutions at a controlled temperature (e.g., 60 °C) and monitor for degradation over time.

-

At specified time points, withdraw samples, neutralize them, and analyze for the parent compound and any degradation products using a stability-indicating HPLC method.

-

-

Oxidative Degradation:

-

Prepare a solution of Azosulfamide in the presence of an oxidizing agent (e.g., 3% H₂O₂).

-

Store the solution at room temperature and monitor for degradation over time.

-

Analyze samples at various intervals to quantify the extent of degradation.

-

-

Thermal Degradation:

-

Expose solid Azosulfamide powder to elevated temperatures (e.g., 60 °C, 80 °C) in a controlled oven.

-

At selected time points, dissolve a portion of the solid in a suitable solvent and analyze for degradation.

-

-

Photostability:

-

Expose a solution of Azosulfamide and the solid powder to a controlled light source that provides both UV and visible light (as per ICH Q1B guidelines).

-

Simultaneously, protect identical samples from light (dark controls).

-

Analyze the exposed and dark control samples at appropriate time intervals to determine the extent of photodegradation.

-

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility and stability testing and the conceptual degradation pathway of Azosulfamide.

Caption: Experimental workflow for determining the solubility and stability of Azosulfamide.

Caption: General metabolic pathway of Azosulfamide to its active form, Sulfanilamide.

Conclusion

While Azosulfamide has historical importance, a comprehensive, publicly available dataset on its quantitative solubility and stability is lacking. This technical guide provides the available qualitative information and, more importantly, equips researchers with the necessary experimental protocols to generate this critical data. The application of standardized methods like the shake-flask technique for solubility and systematic forced degradation studies for stability will enable a thorough characterization of Azosulfamide's physicochemical properties. The provided workflows and conceptual diagrams serve as a practical starting point for these investigations, which are essential for any future research or development involving this compound.

References

In Vivo Metabolism of Azosulfamide and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vivo metabolism of azosulfamide compounds, with a primary focus on Prontosil, the prototypical drug of this class. Azosulfamides are characterized by an azo bond linking a sulfonamide moiety to another aromatic ring system. A pivotal discovery in pharmacology was that Prontosil, an inactive azo dye, is a prodrug that undergoes metabolic activation in vivo to release its therapeutically active metabolite, sulfanilamide. This guide details the metabolic pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the key processes involved. The primary metabolic event is the reductive cleavage of the azo bond, a transformation predominantly carried out by azoreductases of the gut microbiota. Understanding this metabolic activation is crucial for the development and evaluation of sulfonamide-based therapeutics and other drugs designed as azo-prodrugs for targeted delivery.

Introduction

The term "Azosulfamide" refers to a class of chemical compounds that contain a sulfonamide group (-SO₂NH₂) and an azo group (-N=N-). The historical and pharmacological significance of this class is anchored in the discovery of Prontosil in the 1930s.[1] Initial observations revealed a paradox: Prontosil was effective in treating bacterial infections in vivo (in living organisms) but inactive in vitro (in laboratory cultures).[2][3] This led to the groundbreaking discovery that Prontosil is a prodrug, meaning it is metabolically converted within the body to its active form.[4] The active agent was identified as sulfanilamide, a simpler, colorless molecule.[2] This finding not only introduced the era of antibacterial sulfonamides but also established the concept of metabolic activation as a fundamental principle in drug action.

This guide will explore the core aspects of the in vivo metabolism of azosulfamides, using Prontosil as the primary exemplar due to the wealth of foundational research available.

Metabolic Pathways of Azosulfamides

The metabolism of azosulfamides is dominated by a single, crucial biotransformation: the reductive cleavage of the azo bond. This reaction breaks the molecule into two separate aromatic amines. In the case of Prontosil, this cleavage yields the active antibacterial agent, sulfanilamide, and 1,2,4-triaminobenzene.

Primary Metabolic Reaction: Azo-Bond Reduction

The conversion of Prontosil to sulfanilamide is an enzymatic reduction reaction. This process is primarily mediated by azoreductase enzymes. While the liver possesses some azoreductase activity, the principal site for this metabolic activation, particularly after oral administration, is the gastrointestinal tract. The gut microbiota produce a diverse array of azoreductases that efficiently cleave the azo linkage.

Subsequent Metabolism of Metabolites

Once sulfanilamide is released, it undergoes further metabolism characteristic of sulfonamides. The primary routes of sulfanilamide metabolism include:

-

N-acetylation: The aromatic amine group of sulfanilamide can be acetylated to form N-acetylsulfanilamide. This is a major pathway for the detoxification and excretion of sulfonamides.

-

Oxidation: To a lesser extent, oxidative metabolic pathways can also be involved.

The other metabolite of Prontosil, 1,2,4-triaminobenzene, is also subject to further metabolic processes, though these are less well-characterized in the context of Prontosil's overall disposition.

The metabolic pathway of Prontosil is depicted in the following diagram:

Quantitative Data on Prontosil Metabolism

Quantitative pharmacokinetic data for Prontosil, such as plasma Cmax, Tmax, and AUC, are scarce in modern literature due to the compound's age. However, early studies using radiolabeled compounds provide valuable insights into its excretion profile. The following table summarizes the excretion of radioactivity in rats following a single oral dose of [³⁵S]-labeled Prontosil.

| Route of Administration | Time Post-Dose | % of Administered Dose in Urine | % of Administered Dose in Feces | Total % of Administered Dose Recovered | Reference |

| Oral | 24 hours | 71 | 18 | 89 | |

| Oral | 48 hours | 81 | 11 | 92 |

Note: In this study, a significant portion of the radioactivity in the urine and feces was identified as sulfanilamide and its acetylated metabolite, confirming the reductive cleavage pathway.

Experimental Protocols

This section outlines representative methodologies for studying the in vivo metabolism of azosulfamides. These protocols are synthesized from established methods for studying prodrug metabolism, azoreductase activity, and sulfonamide analysis.

In Vivo Metabolism Study in Rodents

This protocol describes a typical in vivo study to assess the pharmacokinetics and metabolism of an azosulfamide compound in rats.

-

Animal Model: Male Wistar rats (200-250 g) are used. Animals are housed in metabolic cages to allow for separate collection of urine and feces. For studies focusing on the role of gut microbiota, a parallel group of rats treated with a broad-spectrum antibiotic cocktail can be included to suppress the intestinal flora. Gnotobiotic (germ-free) rodents can also be utilized for definitive studies on the role of gut microbiota.

-

Drug Administration: The azosulfamide compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose.

-

Sample Collection:

-

Blood: Blood samples (approx. 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Urine and Feces: Urine and feces are collected at intervals (e.g., 0-8, 8-24, 24-48 hours). The volume of urine is recorded, and feces are homogenized. Samples are stored at -80°C.

-

-

Sample Preparation (Plasma):

-

To 100 µL of plasma, add an internal standard.

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

-

The supernatant is collected for analysis.

-

-

Analytical Method (HPLC-MS/MS):

-

Chromatography: A C18 reverse-phase column is typically used. The mobile phase often consists of a gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific parent-to-daughter ion transitions for the parent azosulfamide and its expected metabolites (e.g., sulfanilamide) are monitored.

-

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life using non-compartmental analysis.

The following diagram illustrates a general workflow for an in vivo metabolism study:

In Vitro Azoreductase Activity Assay

This protocol is for determining the kinetics of azoreductase activity using a spectrophotometric method.

-

Enzyme Source:

-

Gut Microbiota: Fecal samples can be homogenized and cultured under anaerobic conditions to prepare a microbial suspension.

-

Liver Fractions: S9 fractions or microsomes can be prepared from liver homogenates.

-

-

Reaction Mixture: A typical reaction mixture (1 mL) contains:

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

The azosulfamide substrate (e.g., Prontosil) at a known concentration.

-

A cofactor, typically NADH or NADPH (e.g., 1 mM).

-

The enzyme preparation (fecal suspension or liver fraction).

-

-

Assay Procedure:

-

The reaction mixture (without the cofactor) is pre-incubated at 37°C for a few minutes.

-

The reaction is initiated by the addition of the cofactor (NADH or NADPH).

-

The decrease in absorbance at the λmax of the azo dye is monitored over time using a UV-Vis spectrophotometer.

-

-

Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot. Enzyme activity can be expressed as the amount of substrate metabolized per unit time per milligram of protein. Kinetic parameters (Km and Vmax) can be determined by measuring the reaction rate at various substrate concentrations.

Conclusion

The in vivo metabolism of azosulfamides is a classic example of prodrug activation, a concept that remains highly relevant in modern drug design. The reductive cleavage of the azo bond, primarily by the gut microbiota, is the key metabolic step that liberates the active sulfonamide. While quantitative pharmacokinetic data for early azosulfamides like Prontosil are limited, the fundamental metabolic pathway is well-established. The experimental protocols outlined in this guide provide a framework for the contemporary investigation of azosulfamide metabolism and can be adapted for the development and evaluation of new azo-prodrugs designed for targeted drug delivery to the colon or for other therapeutic applications. A thorough understanding of the interplay between the host, its microbiome, and azosulfamide compounds is essential for researchers and professionals in the field of drug development.

References

- 1. Prontosil - Wikipedia [en.wikipedia.org]

- 2. pharmacy180.com [pharmacy180.com]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Azosulfamide as a Competitive Inhibitor of PABA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Azosulfamide's role as a competitive inhibitor of para-aminobenzoic acid (PABA) in the bacterial folate biosynthesis pathway. Azosulfamide, a prodrug, is metabolically converted to its active form, sulfanilamide, which acts as a structural analog of PABA. This guide details the mechanism of action, summarizes key quantitative data for sulfanilamide and related compounds, provides detailed experimental protocols for assessing enzyme inhibition, and includes visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in antimicrobial drug discovery and development.

Introduction: The Folate Biosynthesis Pathway as an Antimicrobial Target

The bacterial folate biosynthesis pathway is a critical metabolic route for the production of tetrahydrofolate, an essential cofactor in the synthesis of nucleic acids and certain amino acids.[1] Unlike humans, who obtain folate from their diet, many bacteria must synthesize it de novo, making this pathway an attractive target for antimicrobial agents.[2][3] One of the key enzymes in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (PABA).[4][5]

Azosulfamide: From Prodrug to Active Inhibitor

Azosulfamide, also known to be Prontosil, is a pioneering antimicrobial agent that functions as a prodrug. In vivo, it is metabolized to its active form, sulfanilamide. Sulfanilamide is a structural analog of PABA, the natural substrate of DHPS. This structural similarity allows sulfanilamide to act as a competitive inhibitor of DHPS, effectively blocking the folate synthesis pathway and leading to a bacteriostatic effect.

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The inhibitory action of sulfanilamide, the active metabolite of Azosulfamide, is a classic example of competitive inhibition. Sulfanilamide binds to the active site of DHPS, the same site that PABA would normally occupy. This binding is reversible, and there is direct competition between sulfanilamide and PABA for the enzyme's active site. By binding to the active site, sulfanilamide prevents the formation of dihydropteroate, a crucial intermediate in the folate pathway. This disruption of folate synthesis ultimately inhibits bacterial growth and replication.

Quantitative Analysis of DHPS Inhibition

The efficacy of a competitive inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). While specific data for Azosulfamide is limited due to its nature as a prodrug, extensive research has been conducted on its active form, sulfanilamide, and other related sulfonamides.

| Compound | Organism | Ki (µM) | IC50 (µM) | Reference |

| Sulfadiazine | Escherichia coli | 2.5 | - | |

| 4,4'-Diaminodiphenylsulfone (Dapsone) | Escherichia coli | 5.9 | 20 |

Note: Ki and IC50 values can vary depending on the experimental conditions, including the specific bacterial strain and assay methodology.

Experimental Protocols for DHPS Inhibition Assays

The inhibitory activity of compounds like sulfanilamide against DHPS can be determined using several established in vitro assays. The continuous spectrophotometric assay is a widely used method.

Continuous Spectrophotometric Assay

This assay measures the activity of DHPS by coupling the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR). The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is directly proportional to DHPS activity.

Materials:

-

Purified DHPS enzyme

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

para-Aminobenzoic acid (PABA)

-

Dihydrofolate reductase (DHFR)

-

NADPH

-

Test inhibitor (e.g., Sulfanilamide) dissolved in a suitable solvent (e.g., DMSO)

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM MgCl2

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare a reagent mixture containing assay buffer, DHPP, PABA, NADPH, and an excess of DHFR.

-

Inhibitor Preparation: Prepare serial dilutions of the test inhibitor.

-

Reaction Setup: In a suitable microplate or cuvette, add the reagent mixture and the test inhibitor at various concentrations. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding a predetermined amount of DHPS enzyme.

-

Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance versus time plot. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. To determine the Ki, the assay is performed with varying concentrations of PABA at fixed inhibitor concentrations, and the data are analyzed using Michaelis-Menten and Lineweaver-Burk plots.

Signaling Pathway: Disruption of Folate Synthesis

The inhibition of DHPS by sulfanilamide has a cascading effect on the bacterial folate synthesis pathway, ultimately leading to the depletion of tetrahydrofolate. This essential cofactor is required for the synthesis of purines, thymidine, and certain amino acids (e.g., methionine and glycine). The disruption of these downstream processes inhibits DNA replication, RNA synthesis, and protein production, thereby halting bacterial growth.

Conclusion

Azosulfamide, through its active metabolite sulfanilamide, serves as a potent competitive inhibitor of dihydropteroate synthase, a critical enzyme in the bacterial folate biosynthesis pathway. This in-depth guide has provided a comprehensive overview of its mechanism of action, relevant quantitative data for its active form, detailed experimental protocols for assessing its inhibitory effects, and visual representations of the underlying biochemical and experimental processes. A thorough understanding of these principles is essential for the continued development of novel antimicrobial agents targeting this well-validated pathway.

References

- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 2. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 4. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Azosulfamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of azosulfamides through diazotization and subsequent azo coupling reactions. Azosulfamides are a class of compounds characterized by the presence of both a sulfonamide group (-SO₂NH₂) and an azo linkage (-N=N-). Historically, this class of compounds includes Prontosil, the first commercially available antibacterial antibiotic. The protocols outlined herein are intended to serve as a comprehensive guide for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

Azosulfamides have played a pivotal role in the history of medicinal chemistry. The discovery of Prontosil, an azo dye, and its in vivo conversion to the active antibacterial agent sulfanilamide, opened the door to the development of sulfa drugs. The synthesis of azosulfamides is a classic example of electrophilic aromatic substitution, involving two key steps: the diazotization of a primary aromatic amine (a sulfonamide) and the subsequent coupling of the resulting diazonium salt with an electron-rich aromatic compound. This methodology allows for the creation of a diverse library of azosulfamide derivatives with potential applications in drug discovery and as functional dyes.

Chemical Principles

The synthesis of azosulfamides is a two-step process:

-